

Physical properties of 3-Methylcyclobutanamine hydrochloride

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Compound of Interest

Compound Name: 3-Methylcyclobutanamine hydrochloride

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An In-depth Technical Guide to the Physical Properties of **3-Methylcyclobutanamine Hydrochloride**

Introduction

3-Methylcyclobutanamine hydrochloride (CAS No: 89381-07-7) is a cyclic amine salt of significant interest within medicinal chemistry and drug discovery.^[1] Its structurally constrained cyclobutane scaffold serves as a valuable building block for synthesizing more complex molecules with specific conformational properties.^{[1][2]} The hydrochloride salt form is deliberately employed to enhance the compound's stability and aqueous solubility, crucial attributes for its application in pharmaceutical research and development.^{[1][2]}

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the key physical properties of **3-Methylcyclobutanamine hydrochloride**, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these characterization methods. The focus is on establishing a framework for empirical validation, ensuring data integrity and reproducibility in a laboratory setting.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is the foundation of all subsequent physical and chemical analysis. The structure of **3-Methylcyclobutanamine hydrochloride** consists of

a cyclobutane ring substituted with a methyl group and an amino group at the 1 and 3 positions, respectively. The amine is protonated by hydrochloric acid to form the ammonium chloride salt.

Caption: 2D representation of **3-Methylcyclobutanamine hydrochloride**.

Table 1: Chemical Identifiers for **3-Methylcyclobutanamine Hydrochloride**

Identifier	Value	Source
CAS Number	89381-07-7	[1] [3]
Molecular Formula	C ₅ H ₁₂ ClN	[1]
Molecular Weight	121.61 g/mol	[1]
IUPAC Name	3-methylcyclobutan-1-amine;hydrochloride	
Synonyms	Cyclobutanamine, 3-Methyl-, Hydrochloride (1:1)	[1]
InChI	InChI=1/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H	[1]
SMILES	CC1CC(C1)N.Cl	[1]

Summary of Physical Properties

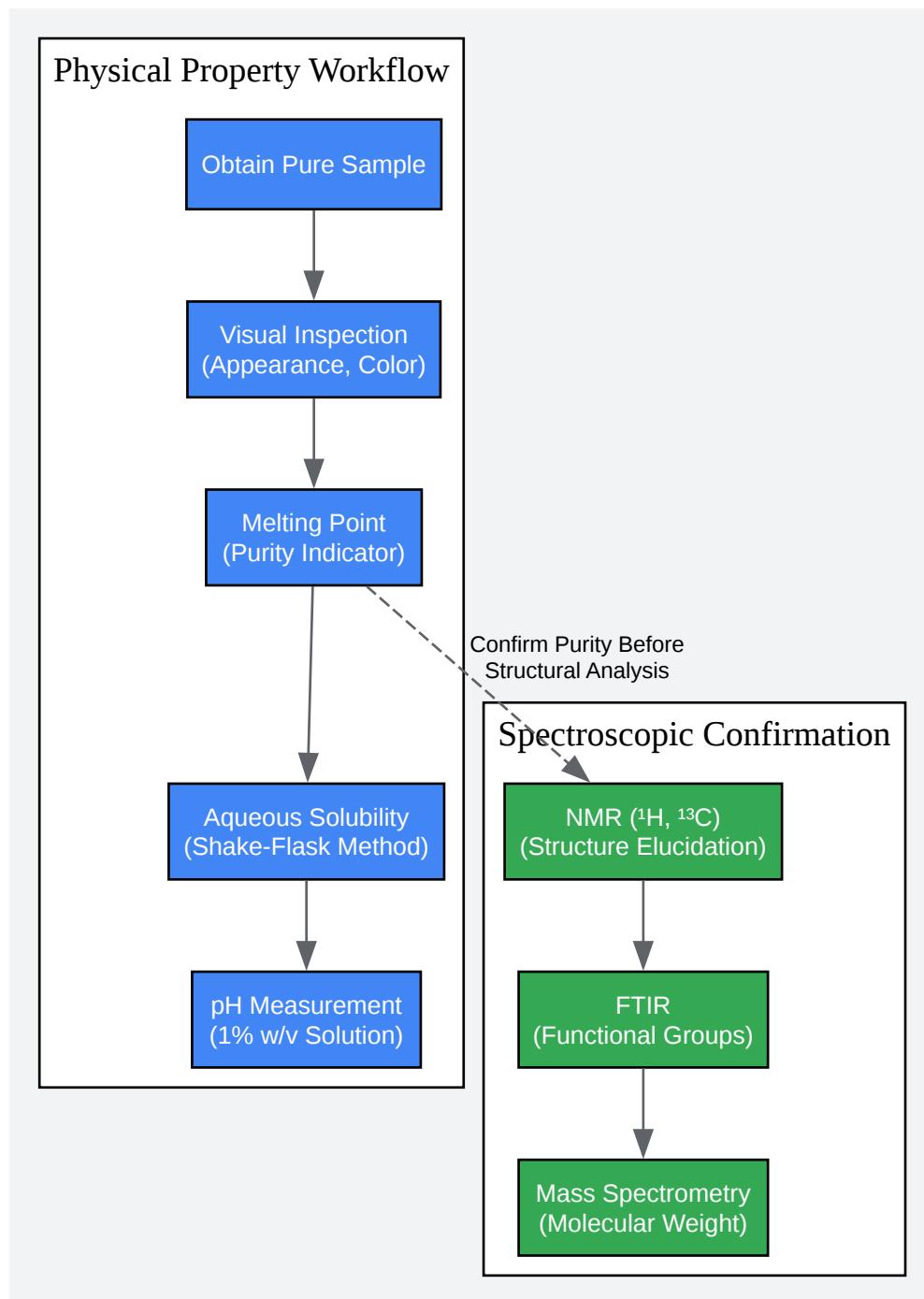
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical parameters that influence its handling, formulation, and bioavailability. This section summarizes the available and expected physical properties of **3-Methylcyclobutanamine hydrochloride**.

Table 2: Key Physical Properties

Property	Value / Expected Value	Rationale / Notes
Appearance	White to off-white crystalline solid	Expected appearance for a simple organic amine salt.[4][5]
Melting Point	Data not available. Expected >200 °C.	Amine hydrochloride salts are ionic and typically exhibit high melting points. For example, 1-Methyl-cyclobutylamine hydrochloride melts at 241-244 °C.[6] Empirical determination is required.
Aqueous Solubility	Expected to be high	The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water, enhancing solubility over the free base form.[1][2]
pH (10 g/L solution)	Expected 5.0 - 7.0	The salt of a weak base (3-methylcyclobutanamine) and a strong acid (HCl) will produce a slightly acidic solution due to hydrolysis of the ammonium ion. This range is typical for similar amine hydrochlorides. [5][7]

Experimental Methodologies for Physical Characterization

To ensure scientific rigor, physical properties must be determined using validated, reproducible methods. The following section details standard operating procedures for characterizing **3-Methylcyclobutanamine hydrochloride**.

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Caption: Standard workflow for physical and spectroscopic characterization.

Determination of Melting Point

- Expertise & Experience: The melting point is a fundamental thermochemical property that serves as a primary indicator of a crystalline solid's purity. A sharp, narrow melting range

(typically $< 2^{\circ}\text{C}$) is characteristic of a pure substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This makes it an essential first-pass quality control experiment.

- Protocol:
 - Sample Preparation: Finely powder a small amount of **3-Methylcyclobutanamine hydrochloride** using a mortar and pestle. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
 - Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
 - Measurement: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, decrease the heating rate to $1\text{-}2^{\circ}\text{C}$ per minute to ensure thermal equilibrium.
 - Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.
- Trustworthiness: The protocol's reliability is ensured by using a calibrated instrument and a slow heating ramp near the melting point. Performing the measurement in triplicate and averaging the results validates the precision of the determination.

Aqueous Solubility Assessment

- Expertise & Experience: Aqueous solubility is a critical parameter in drug development, directly impacting formulation strategies and oral bioavailability. The shake-flask method is a gold-standard technique (referenced in OECD Guideline 105) for determining this property because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.
- Protocol:
 - System Preparation: Add an excess amount of **3-Methylcyclobutanamine hydrochloride** to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

- Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach a plateau.
- Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or by passing it through a 0.22 µm syringe filter to remove all undissolved solids.
- Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
- Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.
- Trustworthiness: This method is self-validating. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant, it confirms that the system has reached equilibrium.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques provide fingerprint-level identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Expertise & Experience: NMR is the most powerful tool for the unambiguous elucidation of molecular structure in solution. ^1H NMR provides information on the number and connectivity of protons, while ^{13}C NMR reveals the number and electronic environment of carbon atoms. For a novel or reference compound, obtaining a full suite of 2D NMR experiments (e.g., COSY, HSQC) is often necessary for complete assignment.
- Protocol:
 - Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D_2O , or DMSO-d_6) in a standard 5 mm NMR tube.
 - Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

- ^1H NMR: Acquire data with sufficient scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire data using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

- Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups. The hydrochloride salt structure will have distinct vibrational bands corresponding to N-H bonds of the ammonium group, C-H bonds of the alkyl chain, and C-N bonds.
- Protocol:
 - Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
 - Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm^{-1} .
 - Background Correction: A background spectrum of the clean ATR crystal must be acquired and automatically subtracted from the sample spectrum.
- Expected Characteristic Absorptions:
 - $\sim 3200\text{-}2800\text{ cm}^{-1}$: Broad, strong absorptions corresponding to the N-H stretching vibrations of the $\text{R}-\text{NH}_3^+$ group, overlapping with C-H stretching.
 - $\sim 2950\text{-}2850\text{ cm}^{-1}$: C-H stretching vibrations from the cyclobutane ring and methyl group.
 - $\sim 1600\text{-}1500\text{ cm}^{-1}$: N-H bending (asymmetric and symmetric) vibrations.
 - $\sim 1220\text{-}1020\text{ cm}^{-1}$: C-N stretching vibrations.^[8]

Mass Spectrometry (MS)

- Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. Electrospray Ionization (ESI) is the ideal technique for this molecule, as it is already an ionic salt and will readily form ions in solution. The analysis will detect the cationic portion of the molecule (the free base).
- Protocol:
 - Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
 - Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer operating in positive ion mode.
 - Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
 - Analysis: Identify the parent ion peak. For 3-Methylcyclobutanamine (free base, C₅H₁₁N, MW = 85.15), the expected molecular ion will be [M+H]⁺ at an m/z of approximately 86.1. High-resolution MS can confirm the elemental composition to within a few parts per million.

Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling any chemical substance.

- General Precautions: Like many amines, **3-Methylcyclobutanamine hydrochloride** should be handled with care due to potential irritant effects.^[1] It is recommended to consult the full Safety Data Sheet (SDS) before use.^[3]
- Personal Protective Equipment (PPE): Always wear impervious gloves, safety glasses with side shields, and a lab coat.^[3]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.
- First Aid:

- Skin Contact: Immediately wash with plenty of water and soap.[3]
- Eye Contact: Rinse opened eyes for several minutes under running water.[3]
- Inhalation: Move to fresh air. Seek medical advice if symptoms persist.[3]
- Ingestion: Seek immediate medical advice.[3]
- Storage: Store in a tightly closed container in a cool, dry place.[5] The compound is stable but may be hygroscopic.[5]

Conclusion

This guide provides a detailed framework for the characterization of **3-Methylcyclobutanamine hydrochloride**'s physical properties. While some data points require empirical determination, the established protocols and expected values herein offer a solid foundation for researchers. The systematic application of these methodologies—from basic melting point analysis to advanced spectroscopic elucidation—is essential for ensuring the quality, purity, and structural integrity of this important chemical building block, thereby supporting the advancement of scientifically sound research and development programs.

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